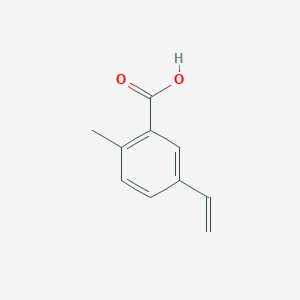![molecular formula C8H5IN2O2 B1409234 6-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid CAS No. 1801418-60-9](/img/structure/B1409234.png)
6-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid
説明
“6-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid” is a chemical compound with the molecular formula C8H5IN2O2 . It’s a type of imidazopyridine, which is a class of fused nitrogen-bridged heterocyclic compounds . These compounds are recognized as important scaffolds in medicinal chemistry due to their wide range of applications .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 8 carbon atoms, 5 hydrogen atoms, 1 iodine atom, 2 nitrogen atoms, and 2 oxygen atoms . It’s a type of imidazopyridine, which is a class of fused nitrogen-bridged heterocyclic compounds .Physical and Chemical Properties Analysis
“this compound” is a solid compound . Its molecular weight is 288.04 . It has a melting point of 244 - 246 .科学的研究の応用
Synthesis Techniques and Derivative Development
6-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid and its derivatives are pivotal in the development of novel compounds through various synthetic strategies. The copper(I)-mediated preparation of pyrano[3',4':4,5]imidazo[1,2-a]pyridin-1-one compounds under mild conditions is a notable example, showcasing the efficiency of creating fused ring systems without the need for palladium catalysis or expensive additives (Bahlaouan et al., 2011). Additionally, chemoselective iodination techniques have been optimized for 6-substituted imidazo[1,2-a]pyridines, contributing to the understanding of substitution reaction chemoselectivity through molecular electrostatic potential calculations (Zhao et al., 2018).
Biologically Active Scaffolds
Explorations into biologically active scaffolds have led to the synthesis of new compounds derived from this compound. For instance, the development of imidazo[1,2-c]pyrimidin-5(6H)-ones from cytosine has shown promising cytotoxic activities against various tumor cell lines, highlighting the potential of these derivatives in cancer research (Jansa et al., 2015).
Novel Synthesis Approaches
Research has also focused on novel synthesis approaches for derivatives, such as the development of efficient methods for the preparation of 6-aminoimidazo[1,2-a]pyridine derivatives using palladium- or copper-catalyzed methodologies. These approaches have expanded the toolkit for creating functionalized compounds, offering pathways to novel therapeutics and materials (Enguehard et al., 2003).
Material Science and Combinatorial Chemistry
In material science and combinatorial chemistry, the synthesis of 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids via a three-component condensation reaction has been documented, showcasing the potential of these compounds in medicinal and biological sciences. This synthesis route underscores the versatility and utility of this compound derivatives in creating new materials and exploring their applications in various scientific domains (Marandi, 2018).
将来の方向性
Imidazopyridines, including “6-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid”, have widespread applications in medicinal chemistry and are also used in material science . Therefore, future research directions may include the development of new synthetic protocols for the construction of this valuable scaffold, with an emphasis on environmentally benign synthetic strategies . Additionally, the exploration of novel heterocycles for therapeutic use is a promising direction .
作用機序
Target of Action
Imidazo[1,2-a]pyridine analogues have been recognized for their significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been known to undergo direct functionalization, which is considered one of the most efficient strategies for the construction of these derivatives .
Biochemical Pathways
It’s worth noting that imidazo[1,2-a]pyridine derivatives have been associated with significant activity against mdr-tb and xdr-tb , suggesting that they may interact with the biochemical pathways related to these conditions.
Pharmacokinetics
The compound is a solid at room temperature , which might influence its bioavailability.
Result of Action
Given the significant activity of imidazo[1,2-a]pyridine derivatives against mdr-tb and xdr-tb , it can be inferred that the compound may have a substantial impact on the cellular processes of these bacteria.
Action Environment
The compound is stable at room temperature , suggesting that it may be relatively resistant to environmental changes.
生化学分析
Biochemical Properties
6-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby modulating its activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the phosphorylation status of key signaling proteins, thereby modulating downstream signaling pathways. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, this compound can influence gene expression by modulating the activity of transcription factors .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound exhibits changes in stability and degradation, which can influence its long-term effects on cellular function. In vitro studies have shown that this compound remains stable under specific conditions, but may degrade under others, leading to a decrease in its efficacy. In vivo studies have also highlighted the potential long-term effects of this compound on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular signaling pathways. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can influence metabolic flux and alter metabolite levels within cells. For instance, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular components.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects. The distribution of this compound within tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can impact cellular metabolism .
特性
IUPAC Name |
6-iodoimidazo[1,2-a]pyridine-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O2/c9-5-3-6(8(12)13)7-10-1-2-11(7)4-5/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKUSDDWEPBDAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)C(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















